molecular formula C5H8Cl2O B146354 3,3-Bis(chloromethyl)oxetane CAS No. 78-71-7

3,3-Bis(chloromethyl)oxetane

Cat. No. B146354
CAS RN: 78-71-7
M. Wt: 155.02 g/mol
InChI Key: CXURGFRDGROIKG-UHFFFAOYSA-N
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Description

3,3-Bis(chloromethyl)oxetane (BCMO) is a monomer that has been extensively studied due to its potential applications in polymer synthesis. It contains two reactive chloromethyl groups and an oxetane ring, making it a versatile intermediate for various chemical transformations and polymerizations .

Synthesis Analysis

BCMO can be synthesized through the chlorination of pentaerythritol, followed by etherification with different alcohols under phase-transfer catalysis conditions . Additionally, it can be prepared by reacting with the sodium salt of 4-cyano-4'-hydroxybiphenyl to introduce side groups for specific applications, such as in nonlinear optical materials .

Molecular Structure Analysis

The molecular structure of BCMO derivatives has been characterized using techniques like X-ray diffraction, which revealed a monoclinic cell for a cyanobiphenyl-based derivative . Furthermore, NMR spectroscopy and molecular modeling have provided evidence for the helical structure of polymers derived from BCMO, such as those obtained by polycondensation with bisphenol A .

Chemical Reactions Analysis

BCMO undergoes cationic polymerization, which can be catalyzed by Lewis acids like boron trifluoride-diethyl etherate or aluminum-based catalysts . The polymerization kinetics and mechanisms have been studied, showing that factors like the water/catalyst ratio and temperature significantly affect the molecular weight and polymerization rate . Chain transfer to ethers has been used to control the molecular weight of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of BCMO and its polymers have been a subject of interest. For instance, the polymerization of BCMO with azidomethyl groups leads to polymers with different crystallization tendencies and glass transition temperatures . The polymer's properties, such as viscosity, glass transition, and decomposition temperatures, have been determined, providing valuable information for potential applications . Additionally, ESR studies on irradiated BCMO polymers have revealed the formation of specific radicals, which helps understand the material's behavior under radiation .

Relevant Case Studies

Several case studies highlight the versatility of BCMO in polymer synthesis. For example, the synthesis of liquid crystal polymers with potential applications in nonlinear optics was achieved by introducing cyanobiphenyl-based side groups into BCMO . Another study focused on the synthesis of polymers containing pseudohalide groups, which showed that copolymerization with BCMO could modify the properties of the resulting polymers . These case studies demonstrate the adaptability of BCMO in creating materials with tailored properties for specific applications.

Scientific Research Applications

Monomer in Polymer Synthesis

3,3-Bis(chloromethyl)oxetane is primarily recognized for its role as a monomer in the synthesis of various polymers. It has been utilized to produce polymers with specific functionalities and properties, serving as a versatile building block in polymer chemistry. For instance, its reaction with alkylaluminum compounds leads to ring-opening reactions forming propanols and butyrolactones, indicating its utility in diverse polymerization processes (Miller, 1968).

Material in Liquid Crystal Technology

The compound has applications in the creation of liquid crystalline copolyethers. These materials exhibit mesomorphism, a property significant in the field of liquid crystal technology. Investigations into their liquid crystalline (LC) properties reveal potential applications in various optical and electronic devices (Hurduc et al., 1993).

Intermediate for Derivative Synthesis

3,3-Bis(chloromethyl)oxetane serves as a convenient intermediate for the preparation of many derivatives, including iodomethyl, alkoxymethyl, and alkylaminomethyl groups. This feature is beneficial in synthesizing a range of chemical compounds with diverse applications (Zarudii et al., 1985).

Component in Nonlinear Optical Applications

It has been used in the synthesis and characterization of polyoxetanes containing side groups for nonlinear optical applications. This indicates its potential in the development of materials for optical data storage and signal processing technologies (Guichard et al., 1996).

Safety And Hazards

BCMO is classified as an extremely hazardous substance in the United States . It can cause kidney damage, lacrimation, and somnolence if consumed .

Future Directions

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

properties

IUPAC Name

3,3-bis(chloromethyl)oxetane
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InChI

InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2
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InChI Key

CXURGFRDGROIKG-UHFFFAOYSA-N
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Canonical SMILES

C1C(CO1)(CCl)CCl
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Molecular Formula

C5H8Cl2O
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Related CAS

25323-58-4
Record name Oxetane, 3,3-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9058816
Record name 3,3-Bis(chloromethyl)oxetane
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Molecular Weight

155.02 g/mol
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Physical Description

The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline]
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Boiling Point

217 °F at 30 mmHg (EPA, 1998)
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Density

1.4
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Product Name

3,3-Bis(chloromethyl)oxetane

Color/Form

Finely divided powder for coatings, Natural, black, or olive green molding powder.

CAS RN

78-71-7, 25323-58-4
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Record name 3,3-BIS(CHLOROMETHYL)OXETANE
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Melting Point

66 °F (EPA, 1998)
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
497
Citations
TODW CAMPBELL - The Journal of Organic Chemistry, 1957 - ACS Publications
The di-Bunte salt (I) was hydrolyzed under different conditions and the products isolated. Two substances were obtained: The first, a colorless, crystalline material, was probably 2, 3, 4-…
Number of citations: 58 pubs.acs.org
T Higashimura, T Masuda… - Journal of Polymer …, 1969 - Wiley Online Library
Copolymerizations of 3,3‐bis(chloromethyl)oxetane (BCMO) with some vinyl compounds were carried out with cationic catalysts in various solvents to determine what kind of vinyl …
Number of citations: 6 onlinelibrary.wiley.com
GH Hsiue, YL Liu, YS Chiu - Journal of Polymer Science Part A …, 1993 - Wiley Online Library
Triblock copolymers based on tetrahydrofuran (THF) and 3,3‐bis(chloromethyl) oxetane (BCMO), BCMO‐block‐THF‐block‐BCMO and poly(BCMO‐co‐THF)‐THF‐(BCMO‐co‐THF), …
Number of citations: 19 onlinelibrary.wiley.com
I Penczek, S Penczek - Die Makromolekulare Chemie …, 1963 - Wiley Online Library
The kinetics of the cationic polymerization of 3,3‐bis(chloromethyl)oxetane in methylene chloride solution was studied in the temperature range from ‐60 to +20C. It was found that for …
Number of citations: 47 onlinelibrary.wiley.com
I Penczek, YN Sazanov… - … Chemistry and Physics, 1967 - Wiley Online Library
In the polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by Aliso‐C 4 H 9 /water catalyst, according to the previously reported data (FURUKAWA, SAEGUSA et al.) insoluble …
Number of citations: 12 onlinelibrary.wiley.com
I Penczek, S Penczek - Die Makromolekulare Chemie …, 1966 - Wiley Online Library
The high temperature (up to 220C.) polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by i‐Bu 3 Al was investigated. The conversion‐time curves are of the autocatalytic type …
Number of citations: 7 onlinelibrary.wiley.com
K Tsuji, T Seiki - Journal of Polymer Science Part A‐1: Polymer …, 1972 - Wiley Online Library
When poly‐3,3‐bis(chloromethyl)oxetane has been irradiated at −196C in a nitrogen atmosphere with ultraviolet light, a triplet spectrum is observed. After warming the sample, both a …
Number of citations: 10 onlinelibrary.wiley.com
J Mahieu, A Elass, G Surpateanu, G Vergoten - Journal of Molecular …, 2001 - Elsevier
A secondary structure of the polymer resulting from the polycondensation of 3,3-bis(chloromethyl)-oxetane and bisphenol A has been structurally characterized using the …
Number of citations: 2 www.sciencedirect.com
K Tsuji, K Hayashi, S Okamura - … of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
Poly‐3,3‐bis(chloromethyl)oxetane (poly‐BCMO) was irradiated at −196C with electron beams and ultraviolet light, and observed ESR spectra were compared. A three‐line spectrum (…
Number of citations: 12 onlinelibrary.wiley.com
K Takakura, K Hayashi… - Journal of Polymer Science …, 1966 - Wiley Online Library
Cyclic ethers such as trioxane and 3,3‐bis(chloromethyl)oxetane have been polymerized easily in the presence of maleic anhydride by the irradiation of γ‐rays and ultraviolet light. The …
Number of citations: 24 onlinelibrary.wiley.com

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